Cas no 860644-65-1 (Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate)

Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate is a nitroaromatic ester derivative featuring a benzylpiperidine moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its structural complexity, which combines a nitro-substituted aromatic ring with a piperidine-based side chain. The presence of both ester and nitro functional groups enhances its reactivity, making it a potential intermediate for the development of pharmacologically active molecules. Its benzylpiperidine component may contribute to improved lipophilicity and binding affinity in target interactions. The compound’s well-defined structure allows for precise modifications, facilitating research in drug discovery and chemical synthesis.
Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate structure
860644-65-1 structure
Product Name:Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate
CAS No:860644-65-1
MF:C21H24N2O4
MW:368.426265716553
CID:6783556
PubChem ID:1487814
Update Time:2025-05-28

Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate
    • methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate
    • 10W-0900
    • Methyl 2-((4-benzylpiperidin-1-yl)methyl)-3-nitrobenzoate
    • 860644-65-1
    • AKOS005076708
    • Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate
    • Inchi: 1S/C21H24N2O4/c1-27-21(24)18-8-5-9-20(23(25)26)19(18)15-22-12-10-17(11-13-22)14-16-6-3-2-4-7-16/h2-9,17H,10-15H2,1H3
    • InChI Key: PSCZOVXXFWQCJC-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=C(C=1CN1CCC(CC2C=CC=CC=2)CC1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 368.17360725g/mol
  • Monoisotopic Mass: 368.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 75.4Ų

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Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate Related Literature

Additional information on Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate

Comprehensive Overview of Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate (CAS No. 860644-65-1)

Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate (CAS No. 860644-65-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, combines a benzylpiperidine moiety with a nitrobenzenecarboxylate group, making it a subject of interest for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility and bioactive potential, which align with current trends in targeted drug delivery and small-molecule therapeutics.

The compound's CAS No. 860644-65-1 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its IUPAC name, Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate, reflects its complex architecture, which includes a nitro group and an ester linkage. These functional groups are pivotal in modern medicinal chemistry, as they often influence the compound's reactivity, solubility, and binding affinity. Recent studies have explored its role in enzyme inhibition and receptor modulation, topics frequently searched by professionals in the field.

In the context of green chemistry and sustainable synthesis, Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate has been examined for its potential to reduce environmental impact. Researchers are investigating catalyst-free reactions and solvent-free conditions to synthesize this compound, addressing the growing demand for eco-friendly chemical processes. This aligns with global trends toward carbon footprint reduction and green manufacturing, which are highly searched topics in academic and industrial circles.

The compound's physicochemical properties, such as melting point, solubility, and stability, are crucial for its practical applications. For instance, its lipophilicity makes it a candidate for blood-brain barrier penetration, a key consideration in central nervous system (CNS) drug development. These attributes are often queried in pharmacokinetic studies and ADME (Absorption, Distribution, Metabolism, Excretion) research, highlighting its relevance in contemporary pharmaceutical R&D.

Another area of interest is the compound's potential role in combinatorial chemistry and high-throughput screening. Its modular structure allows for derivatization, enabling the creation of diverse libraries for drug candidate optimization. This resonates with the increasing use of AI-driven drug discovery platforms, where molecular diversity and scaffold hopping are frequently discussed topics. The integration of machine learning in chemical research further amplifies the importance of such compounds in predictive modeling.

From a synthetic chemistry perspective, Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate offers opportunities for stereoselective synthesis and chiral resolution. These techniques are vital for producing enantiomerically pure compounds, a priority in asymmetric catalysis and pharmaceutical formulation. The compound's nitro group also opens avenues for reductive amination and other transformative reactions, which are widely explored in peer-reviewed literature.

In summary, Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate (CAS No. 860644-65-1) represents a multifaceted compound with broad implications in drug development, material science, and sustainable chemistry. Its structural complexity and functional diversity make it a valuable subject for ongoing research, particularly in areas like targeted therapy and green synthesis. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in cutting-edge chemical innovation.

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